Methyl 4,7-dimethoxy-8-methylquinoline-2-carboxylate
Description
Methyl 4,7-dimethoxy-8-methylquinoline-2-carboxylate is a quinoline-based synthetic compound characterized by a bicyclic aromatic structure with a nitrogen atom in the heterocyclic ring. Key substituents include methoxy groups at positions 4 and 7, a methyl group at position 8, and a methyl ester at position 2. These functional groups influence its electronic properties, solubility, and reactivity. Methoxy groups are electron-donating, increasing electron density in the quinoline ring, while the methyl ester at position 2 provides a site for hydrolysis or further derivatization.
Properties
Molecular Formula |
C14H15NO4 |
|---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
methyl 4,7-dimethoxy-8-methylquinoline-2-carboxylate |
InChI |
InChI=1S/C14H15NO4/c1-8-11(17-2)6-5-9-12(18-3)7-10(14(16)19-4)15-13(8)9/h5-7H,1-4H3 |
InChI Key |
XPRZFSKXUXKJJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2OC)C(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,7-dimethoxy-8-methylquinoline-2-carboxylate typically involves the reaction of appropriate substituted anilines with ethyl acetoacetate under acidic conditions, followed by cyclization and esterification . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Methyl 4,7-dimethoxy-8-methylquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different quinoline derivatives.
Substitution: Common in quinoline chemistry, where substituents on the quinoline ring can be replaced with other groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quinoline N-oxides, while reduction can yield various hydrogenated quinoline derivatives .
Scientific Research Applications
Methyl 4,7-dimethoxy-8-methylquinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 4,7-dimethoxy-8-methylquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Reactivity and Stability
Table 1: Substituent Comparison of Quinoline Derivatives
Key Findings :
- Electron-Donating vs.
- Steric Effects : The 8-methyl group in the target compound introduces steric hindrance, which may reduce binding efficiency to biological targets compared to smaller substituents like fluorine .
- Stability: Unlike B11 (), which degrades rapidly under ambient conditions due to its amino group, the target compound’s methoxy and methyl substituents likely confer greater stability .
Key Findings :
- Antimicrobial Potential: The halogenated analog () may exhibit stronger antibacterial activity due to fluorine’s electronegativity enhancing target binding .
- Mechanistic Diversity : The target compound’s methoxy groups could favor DNA intercalation, whereas B11’s thioether group may enable redox-based mechanisms .
Biological Activity
Methyl 4,7-dimethoxy-8-methylquinoline-2-carboxylate (MDMQC) is a synthetic compound belonging to the quinoline family, which has garnered interest due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of MDMQC, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
MDMQC features a quinoline core with specific substitutions that enhance its biological activity. The presence of methoxy groups at positions 4 and 7 and a methyl group at position 8 contributes to its pharmacological profile. The carboxylate moiety is crucial for its interaction with biological targets.
The mechanisms through which MDMQC exerts its biological effects are not fully elucidated. However, quinoline derivatives are known to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. For instance, studies suggest that MDMQC may inhibit specific enzyme activities related to cancer progression and infectious diseases .
Biological Activities
MDMQC has been evaluated for several biological activities:
Research Findings
Recent studies have provided insights into the biological activity of MDMQC:
- In Vitro Studies : In vitro assays have demonstrated that MDMQC exhibits cytotoxic effects on several cancer cell lines, with IC50 values indicating potent activity . The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
- Molecular Docking Studies : Computational studies suggest that MDMQC binds effectively to targets such as NQO1 (NAD(P)H:quinone oxidoreductase 1), which is implicated in cancer metabolism. This binding may enhance its anticancer effects by modulating oxidative stress pathways .
- Structure-Activity Relationship (SAR) : Variations in the substituents on the quinoline ring have been shown to significantly affect the biological activity of related compounds. Understanding these relationships can guide the design of more potent derivatives .
Comparative Analysis
The following table summarizes key findings from various studies on the biological activities of MDMQC and related compounds:
| Compound | Activity Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound (MDMQC) | Anticancer | 20 | Induction of apoptosis |
| Aryl-quinoline derivatives | Antimicrobial | 15 | Membrane disruption |
| Quinoline-based antimalarials | Antimalarial | 10 | Inhibition of heme polymerization |
Case Studies
- Case Study 1 : A study involving MDMQC showed promising results in inhibiting the proliferation of breast cancer cells in vitro. The compound was found to induce cell cycle arrest at the G2/M phase, leading to increased apoptosis rates.
- Case Study 2 : In a comparative study with other quinoline derivatives, MDMQC demonstrated superior activity against specific bacterial strains, highlighting its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
